molecular formula C14H11ClF3NO2 B600891 Dihydro efavirenz, (E)- CAS No. 440124-96-9

Dihydro efavirenz, (E)-

Cat. No.: B600891
CAS No.: 440124-96-9
M. Wt: 317.69
Attention: For research use only. Not for human or veterinary use.
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Efavirenz impurity.

Biochemical Analysis

Biochemical Properties

(E)-Dihydro Efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). The antiviral activity of (E)-Dihydro Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . It interacts with enzymes such as CYP2B6, CYP2A6, CYP3A4/5, and UGT2B7 .

Cellular Effects

(E)-Dihydro Efavirenz has been shown to cause cell death and retard cell proliferation in a range of cell lines . It also changes cell morphology to an epithelial-like phenotype . The behavioral effects of (E)-Dihydro Efavirenz seem to be dose-dependent, mainly mediated by the 5-HT2A receptor .

Molecular Mechanism

(E)-Dihydro Efavirenz exerts its effects at the molecular level by binding to reverse transcriptase, blocking the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication .

Temporal Effects in Laboratory Settings

The effects of (E)-Dihydro Efavirenz over time in laboratory settings have been studied. For example, when given 600 mg once daily, plasma (E)-Dihydro Efavirenz concentrations were linked not only to poor HIV suppression but also to toxicity .

Metabolic Pathways

(E)-Dihydro Efavirenz is primarily metabolized by CYP2B6 into 8-hydroxyefa-virenz and to a lesser extent via pathways involving CYP2A6, CYP3A4/5, and UGT2B7 .

Transport and Distribution

The transportation of (E)-Dihydro Efavirenz within cells and tissues is a complex process. It’s suggested that transportation can wholly be modeled by concentration and time in a uniform volumetric space .

Subcellular Localization

Understanding the subcellular localization of a drug is crucial for understanding its function and developing effective antiviral drugs .

Properties

IUPAC Name

(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H,19,20)/b6-5+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWHVRKXRMMRPN-GFUIURDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440124-96-9
Record name Dihydro efavirenz, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440124969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDRO EFAVIRENZ, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT81GN1Z40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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